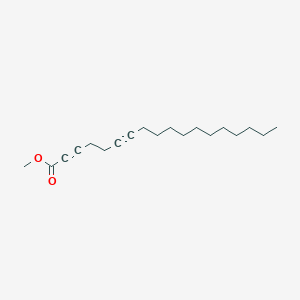

Methyl octadeca-2,6-diynoate

Description

Methyl octadeca-2,6-diynoate is a long-chain fatty acid methyl ester characterized by two triple bonds at positions 2 and 6 within its 18-carbon backbone. The compound features an ester functional group (methyl ester) and conjugated diyne moieties, which confer distinct physicochemical properties, including unique chromatographic behavior and reactivity.

Properties

CAS No. |

58443-89-3 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-2,6-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15-16H2,1-2H3 |

InChI Key |

XWVABVQASNMKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCCC#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-2,6-diynoate can be synthesized through the reaction of methyl octadec-11E-en-9-ynoate with selenium dioxide and tert-butyl hydroperoxide (TBHP) in aqueous dioxane at 75°C for 20 hours . This reaction yields a mixture of methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate .

Industrial Production Methods

Industrial production methods for methyl octadeca-2,6-diynoate are not well-documented in the literature. the synthetic route involving selenium dioxide and TBHP is a potential method for large-scale production, given the availability of the reagents and the relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-2,6-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Major Products

The major products formed from the oxidation of methyl octadeca-2,6-diynoate include methyl 5-oxo-octadeca-6,8-diynoate and methyl 10-oxo-octadeca-6,8-diynoate .

Scientific Research Applications

Methyl octadeca-2,6-diynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-2,6-diynoate involves its ability to undergo oxidation and reduction reactions, leading to the formation of various oxo and hydroxy derivatives. These reactions are facilitated by the presence of triple bonds in the carbon chain, which make the compound highly reactive. The molecular targets and pathways involved in these reactions include the formation of allylic hydroxy derivatives and the isomerization of double bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Methyl octadeca-2,6-diynoate belongs to the alkyne-rich ester family, distinguished by its extended carbon chain and dual triple bonds. Key comparisons with structurally related compounds include:

Table 1: Structural Features of Selected Compounds

| Compound Name | Molecular Formula (Inferred) | Functional Groups | Key Substituents |

|---|---|---|---|

| Methyl octadeca-2,6-diynoate | C₁₉H₂₈O₂ | Ester, two isolated triple bonds | Methyl ester, C18 chain |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | C₂₂H₂₀O₅ | Ester, single triple bond | Ethoxycarbonyloxy, diphenyl groups |

| Methyl (2E,8E)-2,8-decadiene-4,6-diynoate | C₁₁H₁₀O₂ | Ester, conjugated diyne, diene | Methyl ester, conjugated double bonds |

Key Observations :

- Chain Length and Unsaturation: Methyl octadeca-2,6-diynoate’s 18-carbon chain and isolated triple bonds contrast with shorter-chain analogs like methyl (2E,8E)-2,8-decadiene-4,6-diynoate (10 carbons), which features conjugated diynes and dienes .

- Substituents: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate incorporates bulky aromatic substituents, enhancing steric hindrance and altering solubility compared to linear alkyne esters .

Chromatographic and Ionization Behavior

Methyl octadeca-2,6-diynoate exhibits chromatographic properties similar to other esters (e.g., methyl octanoate, ethyl hexanoate), with overlapping retention times in gas chromatography. However, its migration times in electrophoretic or ion-mobility spectrometry differ significantly due to its larger molecular weight and polarizability .

Table 2: Chromatographic and Ionization Properties

| Compound Name | Retention Time Similarity | Migration Time Difference | Ionization Behavior |

|---|---|---|---|

| Methyl octadeca-2,6-diynoate | High (vs. methyl octanoate) | Distinct | Forms protonated dimers at high content |

| Ethyl hexanoate | High | Distinct | Limited dimerization |

Key Findings :

- Dimer Formation: Under ionization conditions, methyl octadeca-2,6-diynoate readily forms protonated dimers due to its high concentration and extended conjugation, a phenomenon less pronounced in simpler esters like ethyl propanoate .

Spectroscopic Characteristics

Infrared (IR) spectroscopy highlights the impact of triple bonds and ester groups. Methyl octadeca-2,6-diynoate’s IR profile is expected to resemble methyl (2E,8E)-2,8-decadiene-4,6-diynoate, with key absorptions for:

- C≡C Stretching: 2200–2100 cm⁻¹ (diynoate groups).

- Ester C=O Stretching : ~1740 cm⁻¹.

- C-O Stretching : 1250–1050 cm⁻¹ .

Table 3: Representative IR Data (Methyl (2E,8E)-2,8-decadiene-4,6-diynoate)

| Absorption Range (cm⁻¹) | Assignment |

|---|---|

| 1740 | Ester carbonyl (C=O) |

| 2200–2100 | Conjugated diyne (C≡C) |

| 1640 | Diene (C=C) |

Note: The absence of aromatic substituents in methyl octadeca-2,6-diynoate eliminates phenyl-related absorptions (~1600 cm⁻¹), contrasting with Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.